REACTION_SMILES
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[Al+3:14].[H-:13].[H-:16].[H-:17].[H-:18].[Li+:15].[s:1]1[c:2]2[c:3]([cH:4][c:5]1[C:6](=[O:7])[O:8][CH3:9])[s:10][cH:11][cH:12]2>>[s:1]1[c:2]2[c:3]([cH:4][c:5]1[CH2:6][OH:7])[s:10][cH:11][cH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc2sccc2s1
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Name
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Type
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product
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Smiles
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OCc1cc2sccc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |